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Hydrogen fluoride dihydrate

Cat. No.: B14507661
CAS No.: 64554-67-2
M. Wt: 56.037 g/mol
InChI Key: VIXCQEYUSKSFNN-UHFFFAOYSA-N
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Description

Contextual Significance of Hydrogen Fluoride-Water Interactions in Advanced Chemical Research

The interaction between hydrogen fluoride (B91410) (HF) and water is a cornerstone of study in advanced chemical research due to its fundamental nature and broad implications. Hydrogen fluoride is recognized as the most polar diatomic molecule and a simple yet potent hydrogen-bonding species. nih.gov Its behavior in aqueous solutions is notably distinct from other hydrogen halides like hydrochloric acid (HCl), hydrobromic acid (HBr), and hydroiodic acid (HI). nih.govlsbu.ac.uk While the latter are strong acids that fully dissociate in water, HF is a weak acid in dilute solutions, a characteristic that has spurred extensive investigation. nih.govlsbu.ac.uk This unique behavior is attributed to the strong hydrogen bond between hydrogen and the highly electronegative fluorine atom. lsbu.ac.uk The study of HF-water systems provides a valuable model for understanding deviations from ideal behavior in binary mixtures and the intricate nature of hydrogen bonding. nih.gov

These interactions are not merely of academic interest; they have significant practical relevance. Aqueous HF solutions are widely used in various industrial and chemical processes. nih.gov Furthermore, the stability of HF in certain biological environments, a consequence of its incomplete dissociation, opens avenues for exploring its interactions with biomolecules. nih.gov Understanding the hydration of hydrogen fluoride at a molecular level is crucial for applications ranging from materials science to biochemistry.

Overview of Hydration Phenomena within Hydrogen Halide Systems

The hydration of hydrogen halides (HX, where X = F, Cl, Br, I) is a fundamental process in chemistry that demonstrates the varying effects of halide ions on the structure and dynamics of water. The hydrohalic acids (HF, HCl, HBr, and HI) are all highly soluble in water. lsbu.ac.uk However, a significant distinction exists in their dissociation behavior. HCl, HBr, and HI are strong acids that almost completely dissociate in aqueous solutions. lsbu.ac.uk In contrast, HF is a weak acid in dilute solutions, with a pKa of approximately 3.17. lsbu.ac.uk

The hydration of the resulting halide ions (F⁻, Cl⁻, Br⁻, I⁻) also shows distinct characteristics. Halide ions are known to form relatively weak hydrogen bonds with water molecules. lsbu.ac.uk The influence of these ions on the surrounding water molecules' dynamics and hydrogen-bonding network varies with the size of the ion. rsc.org Larger halide ions can alter the arrangement and dynamics of the hydration shell more significantly than smaller ones. rsc.org

Theoretical studies using density functional theory (DFT) and other computational methods have shown that a minimum number of water molecules are required to stabilize the dissociated ionic species of hydrogen halides. For instance, at least three water molecules are needed to stabilize the dissociated form of HCl relative to the undissociated cluster, with four molecules providing significant stabilization. lsbu.ac.uk In stark contrast, studies on hydrated HF clusters have shown that the undissociated form, HF(H₂O)n, can be more stable than the dissociated, ion-pair form (H₃O⁺)(F⁻)(H₂O)n-1, even with a significant number of water molecules. nih.govacs.org This highlights the unique strength of the H-F bond and its influence on hydration phenomena. nih.govacs.org

Specific Focus on the Hydrogen Fluoride Dihydrate Species within Hydrated HF Clusters

Within the broader context of hydrated hydrogen fluoride systems, the this compound (HF·2H₂O or FH₅O₂) cluster holds particular interest for researchers. This small cluster serves as a fundamental model for investigating the initial stages of HF hydration and the competition between HF-water and water-water hydrogen bonds. The study of such small, well-defined clusters allows for detailed quantum chemical calculations and spectroscopic analysis that provide insights into the forces governing the structure and stability of these systems. nih.gov

Investigations into clusters of the form (HF)m(H₂O)n have revealed that the strongest hydrogen-bonding interaction is often the H₂O···H-F bond. nih.gov In the case of this compound, the arrangement of the two water molecules around the hydrogen fluoride molecule is a key area of study. Theoretical calculations and spectroscopic experiments aim to determine the most stable geometric configurations and the nature of the hydrogen bonding network within the HF(H₂O)₂ cluster. nih.govnih.gov

Understanding the properties of this compound is a critical step toward building a comprehensive picture of how hydrogen fluoride behaves in aqueous environments. It provides a foundational understanding of the non-dissociative interactions that characterize dilute HF solutions and contributes to the broader knowledge of hydrogen-bonded systems.

Interactive Data Table: Properties of this compound

PropertyValueSource
Molecular Formula FH₅O₂PubChem nih.gov
Molecular Weight 56.037 g/mol PubChem nih.gov
IUPAC Name dihydrate;hydrofluoridePubChem nih.gov
CAS Number 64554-67-2PubChem nih.gov
Component Compounds Water (H₂O), Hydrofluoric Acid (HF)PubChem nih.gov

Structure

2D Structure

Chemical Structure Depiction
molecular formula FH5O2 B14507661 Hydrogen fluoride dihydrate CAS No. 64554-67-2

Properties

CAS No.

64554-67-2

Molecular Formula

FH5O2

Molecular Weight

56.037 g/mol

IUPAC Name

dihydrate;hydrofluoride

InChI

InChI=1S/FH.2H2O/h1H;2*1H2

InChI Key

VIXCQEYUSKSFNN-UHFFFAOYSA-N

Canonical SMILES

O.O.F

Origin of Product

United States

Spectroscopic Characterization and Structural Elucidation of Hydrated Hydrogen Fluoride Species

Vibrational Spectroscopy for Molecular Fingerprinting

Vibrational spectroscopy serves as a powerful tool to probe the molecular vibrations and thereby deduce structural information and the nature of intermolecular forces within hydrated hydrogen fluoride (B91410) clusters.

Infrared (IR) spectroscopy is particularly sensitive to the vibrations of polar bonds, making it an ideal method for studying the hydrogen fluoride (HF) and water (H₂O) molecules within hydrated clusters. In aqueous solutions of HF, three new broad absorption regions typically appear. osti.gov One region is centered around 3000 cm⁻¹, which is attributed to the stretching vibration of the HF molecule within a molecular complex. osti.gov Another broad absorption is observed near 1800 cm⁻¹, assigned to the bifluoride ion (HF₂⁻). osti.gov A third region, around 800 cm⁻¹, is believed to be due to a hydrogen vibration in the molecular complex, likely the out-of-plane vibration in the X--H--F bond (where X is an acceptor atom). osti.gov

The HF stretching frequency is significantly affected by hydrogen bonding. In the gas phase, the HF monomer has a fundamental vibrational frequency of approximately 3961 cm⁻¹. However, in hydrated clusters, this frequency experiences a notable red shift (a shift to lower frequency). For instance, in the H₂O–HF complex, the HF stretching mode (ν₁) is observed at 3608 cm⁻¹, representing a red shift of about 350 cm⁻¹. pnnl.gov This shift is a direct consequence of the weakening of the H-F bond upon the formation of a hydrogen bond with a water molecule.

Studies of HF in the vapor phase also reveal the presence of various clusters, and the IR spectra can become complex due to the overlapping signals from different-sized aggregates. researchgate.net The corrosive nature of HF presents experimental challenges, making theoretical calculations a crucial complementary tool for interpreting experimental spectra. researchgate.net

In binary amorphous solids of HF and water, a strong intermolecular coupling between the HF stretching and H₂O bending vibrations has been observed, particularly when their frequencies are close (near 1650 cm⁻¹). aip.org This coupling is indicative of a highly anharmonic potential energy surface and suggests that the electronic structure of these complexes has contributions from both {H₂O·HF} and {H₂OH⁺·F⁻} valence states. aip.org

Raman spectroscopy, which relies on the inelastic scattering of light, provides complementary information to IR spectroscopy. It is particularly sensitive to symmetric vibrations and can be used to probe the local structure and identify functional groups.

In aqueous solutions of hydrogen fluoride, the Raman spectra can also reveal the presence of different species. stackexchange.com The appearance of multiple bands in the HF stretching region is often attributed to the existence of various hydrogen-bonded complexes, such as HF dimers ((HF)₂) or mixed HF-H₂O clusters. stackexchange.com The main peak is generally assigned to the fundamental HF stretching vibration, while smaller bands or shoulders can be indicative of different local hydrogen-bonding environments. stackexchange.com

The study of dilute solutions of HOD in D₂O, a system analogous to hydrated HF in terms of hydrogen bonding, has shown that vibrational frequencies are highly sensitive to the local molecular environment. nih.gov This sensitivity allows for the decomposition of the spectral bands into contributions from molecules with different hydrogen-bonding configurations. nih.gov

To accurately interpret experimental vibrational spectra, theoretical models that account for anharmonicity are essential. Harmonic frequency calculations often deviate from experimental values, especially for systems with strong hydrogen bonds. Anharmonic calculations, such as those using second-order Møller-Plesset perturbation theory (MP2) and coupled-cluster methods [CCSD(T)], provide much better agreement with experimental data. acs.orgnasa.gov

For the (HF)₂ dimer, anharmonic corrections are crucial for accurately predicting the vibrational frequencies of both the intramolecular HF stretches and the intermolecular modes. acs.org Theoretical studies have shown that a basis set of at least quadruple-ζ quality with diffuse functions is necessary to obtain harmonic frequencies within 10 cm⁻¹ of the complete basis set limit. acs.org

For mixed hydrogen fluoride/water clusters, such as (HF)n(H₂O)n, anharmonic calculations predict a strong dependence of the intramolecular vibrational frequencies on the size of the cluster. nasa.gov These theoretical predictions are valuable for guiding future experimental investigations, as experimental data for many of these mixed clusters are not yet available. nasa.gov The correlation-corrected vibrational self-consistent field (CC-VSCF) method is one such approach that accounts for anharmonicity and the coupling between vibrational modes, providing spectra that can be directly compared with experimental results without empirical scaling. nasa.govnasa.gov

ClusterVibrational ModeHarmonic Frequency (cm⁻¹) (MP2/ha5Z)Anharmonic Frequency (cm⁻¹) (CCSD(T)/ha5Z)Experimental Frequency (cm⁻¹)
HFν₁413641433961
(HF)₂ν₁ (a') (free HF stretch)409441053931
(HF)₂ν₂ (a') (bound HF stretch)400140263868
H₂Oν₂ (a₁) (bend)163116501595
H₂Oν₁ (a₁) (symm. stretch)384238353657
H₂Oν₃ (b₂) (asymm. stretch)396939453756

Table 1: Comparison of Theoretical and Experimental Vibrational Frequencies for HF, (HF)₂, and H₂O. acs.org

Diffraction Techniques for Condensed Phase Structural Determination

While spectroscopy provides information about molecular vibrations and local structure, diffraction techniques are essential for determining the precise three-dimensional arrangement of atoms in the condensed phase.

X-ray diffraction (XRD) is a powerful technique for determining the atomic arrangement in crystalline solids. X-rays are scattered by the electron clouds of atoms, and the resulting diffraction pattern can be used to map the electron density and thus determine the positions of the atoms in the crystal lattice.

In the context of hydrated hydrogen fluoride species, XRD has been instrumental in determining the crystal structures of various hydrates. Solid hydrogen fluoride itself consists of zig-zag chains of HF molecules. wikipedia.org The covalent H-F bond length is approximately 95 pm, and the molecules are linked by intermolecular H-F distances of about 155 pm. wikipedia.org

For hydrated species, XRD can reveal how water molecules are incorporated into the crystal lattice and how they interact with the HF molecules through hydrogen bonding. For instance, hydrogen fluoride forms a monohydrate (HF·H₂O) with a melting point of -40 °C. wikipedia.org

While XRD is excellent for locating heavier atoms, it is less effective at precisely determining the positions of hydrogen atoms due to their low electron density. mdpi.com Neutron diffraction overcomes this limitation. Neutrons are scattered by atomic nuclei, and the scattering cross-section of hydrogen (or its isotope deuterium) is comparable to that of heavier atoms. wikipedia.org This makes neutron diffraction the method of choice for accurately locating hydrogen atoms and elucidating the details of hydrogen bonding networks. mdpi.comwikipedia.org

Neutron diffraction studies of liquid hydrogen fluoride have provided valuable insights into its structure, which is characterized by short, bent, and strongly hydrogen-bonded chains. scispace.com These studies have also shown that the local structure changes significantly with temperature, primarily due to the rearrangement of the hydrogen (or deuterium) atoms. dntb.gov.ua

In the gas phase of hydrogen fluoride, neutron diffraction experiments have confirmed the formation of small agglomerates, with the size of these clusters increasing with the density of the gas. nih.gov For crystalline hydrates, neutron diffraction can provide unambiguous information about the hydrogen bond geometry, including bond lengths and angles, which is crucial for understanding the stability and properties of these compounds. mdpi.com

TechniqueInformation ObtainedAdvantagesLimitations
Infrared (IR) Spectroscopy Vibrational frequencies of polar bonds, functional group identification.High sensitivity to polar functional groups, versatile sampling techniques.Can be difficult to interpret complex spectra with overlapping bands.
Raman Spectroscopy Vibrational frequencies of symmetric bonds, local structure information.Good for symmetric vibrations, can be used with aqueous samples.Weak signal for some functional groups, fluorescence can be an issue.
X-ray Diffraction (XRD) 3D atomic arrangement in crystalline solids.Provides precise atomic coordinates for heavy atoms, well-established technique.Poor sensitivity to hydrogen atoms, requires crystalline samples.
Neutron Diffraction Precise location of all atoms, including hydrogen; details of hydrogen bonding.Excellent for locating hydrogen atoms, sensitive to isotopic substitution.Requires a neutron source (e.g., nuclear reactor or spallation source), larger sample sizes often needed.

Table 2: Comparison of Spectroscopic and Diffraction Techniques for the Study of Hydrated Hydrogen Fluoride Species.

Nuclear Magnetic Resonance (NMR) Spectroscopy in Hydrated HF Environments

NMR spectroscopy serves as a powerful tool for investigating the local chemical environment of atomic nuclei, providing valuable insights into molecular structure and dynamics. In the context of hydrated hydrogen fluoride, ¹H and ¹⁹F NMR are particularly informative.

Hydrogen bonding plays a central role in the structure and properties of hydrated hydrogen fluoride species. NMR spectroscopy is highly sensitive to the effects of hydrogen bonding on the electronic environment of both protons (¹H) and fluorine (¹⁹F) nuclei.

The formation of hydrogen bonds typically leads to a downfield shift (higher ppm values) in the ¹H NMR spectrum for the proton involved in the bond. This deshielding effect is a consequence of the polarization of the H-F bond upon interaction with a water molecule. In the case of hydrogen fluoride dihydrate, the proton of the HF molecule is hydrogen-bonded to the oxygen atoms of the two water molecules, and the protons of the water molecules are in turn hydrogen-bonded to the fluorine atom of HF.

While direct experimental NMR data for the discrete this compound molecule in solution is scarce due to rapid proton exchange and the equilibrium with other hydrated forms, studies of related systems provide significant insights. For instance, low-temperature NMR studies of anionic clusters of the type [F(HF)n]⁻ have been conducted in non-aqueous solvents to slow down exchange processes. uni-regensburg.de These studies reveal distinct signals for protons involved in strong F-H···F⁻ hydrogen bonds. The chemical shifts and coupling constants in these systems are highly dependent on the number of hydrating HF molecules and the symmetry of the hydrogen bonds. uni-regensburg.de

Theoretical calculations based on quantum chemistry are instrumental in predicting the NMR parameters for species like this compound. mdpi.comresearchgate.net Computational models can provide optimized geometries and the corresponding ¹H and ¹⁹F NMR chemical shifts, which can then be compared with experimental data from more complex systems. These calculations consistently show that the ¹H chemical shift of the HF proton in the dihydrate complex is significantly shifted downfield compared to the gas-phase HF monomer, indicative of strong hydrogen bonding.

The following table summarizes typical ¹H and ¹⁹F NMR chemical shifts for HF in different environments, illustrating the effect of hydrogen bonding and hydration.

Species/Environment¹H Chemical Shift (ppm)¹⁹F Chemical Shift (ppm)Reference/Note
HF (gas phase, monomer)+4.35 (relative to liquid HF)+14.0 (relative to liquid HF) researchgate.net
HF (gas phase, hexamer)-1.20 (relative to liquid HF)-2.45 (relative to liquid HF) researchgate.net
HF (aqueous solution)Varies with concentration-204 (referenced to CFCl₃) alfa-chemistry.comcdnsciencepub.com
[F(HF)₂]⁻13.92Terminal F: -191.4, Central F: -148.2 uni-regensburg.de
[F(HF)₃]⁻12.05Terminal F: -193.0, Central F: -168.0 uni-regensburg.de
HF encapsulated in fullerene-6.55-223.91 researchgate.net

Note: Chemical shifts can vary depending on the reference standard, solvent, and temperature.

Surface-Sensitive Spectroscopies for Adsorption and Interaction Studies

Surface-sensitive techniques are essential for studying adsorbed species and their interactions on various substrates. In-situ XPS is particularly valuable for providing elemental and chemical state information of the surface and near-surface regions.

In-situ XPS allows for the analysis of surfaces under controlled environments, including cryogenic temperatures and the presence of reactive gases, making it suitable for studying the co-adsorption of hydrogen fluoride and water. unt.eduresearchgate.net By irradiating a surface with X-rays and analyzing the kinetic energy of the emitted photoelectrons, XPS can identify the elements present and their chemical states (e.g., oxidation state, local bonding environment).

For the study of hydrated hydrogen fluoride species on a surface, the F 1s and O 1s core level spectra are of primary interest. The binding energy of the F 1s electron is sensitive to the chemical environment of the fluorine atom. In a this compound species adsorbed on a surface, the fluorine atom is involved in hydrogen bonding with water molecules. This interaction influences the electron density around the fluorine nucleus, leading to a characteristic F 1s binding energy.

Cryogenic in-situ XPS studies have been performed on the co-adsorption of HF and H₂O on surfaces. At low temperatures, distinct features in the F 1s and O 1s spectra can be attributed to the formation of hydrated hydrogen fluoride complexes. For instance, the presence of adsorbed H₂O on a surface at -60 °C can be identified by a peak in the O 1s spectrum at approximately 533.8 eV. researchgate.net When HF is introduced, new features in the F 1s spectrum appear, and shifts in the O 1s spectrum can be observed, indicating the interaction between HF and H₂O.

The F 1s binding energy for covalently bonded fluorine in C-F bonds is typically observed around 687.7 eV. researchgate.net In metal fluorides, the F 1s binding energy can vary but is generally found in the range of 684-687 eV. researchgate.net For adsorbed HF and its hydrated forms, the F 1s binding energy is expected to be influenced by the strength of the hydrogen bonds. Theoretical calculations can aid in the interpretation of these experimental spectra by predicting the core-level binding energies for different structural models of adsorbed HF·2H₂O.

The following table provides representative binding energies for fluorine and oxygen in different chemical environments, which are relevant for the interpretation of XPS data of hydrated hydrogen fluoride species.

Core LevelChemical EnvironmentApproximate Binding Energy (eV)Reference/Note
F 1sC-F (sp³)687.7 researchgate.net
F 1sMetal Fluorides (e.g., AlF₃)~686.7 researchgate.net
O 1sMetal Oxides (e.g., Al₂O₃)531.1 thermofisher.com
O 1sAdsorbed H₂O~533.8 researchgate.net
O 1sOrganic C-O~533 thermofisher.com

Note: Binding energies are typically referenced to the adventitious C 1s peak at 284.8 eV and can vary depending on the specific substrate and experimental conditions.

Advanced Theories of Chemical Bonding and Intermolecular Interactions in Hydrated Hydrogen Fluoride

Nature and Characteristics of Hydrogen Bonding in HF-Water Systems

Hydrogen bonding is the dominant intermolecular force in HF-water systems, dictating their structure, stability, and dynamics. This interaction is a special class of dipole-dipole attraction that arises between a hydrogen atom covalently bonded to a highly electronegative atom (like fluorine or oxygen) and another nearby electronegative atom. researchgate.net

Hydrogen fluoride (B91410) is renowned for forming some of the strongest known hydrogen bonds, a consequence of the very high electronegativity of the fluorine atom. researchgate.net When interacting with water, a powerful hydrogen-bonding solvent, a network of robust intermolecular connections is established. In the hydrogen fluoride dihydrate complex, the hydrogen fluoride molecule can act as a potent hydrogen bond donor to the two water molecules. Concurrently, the water molecules can donate hydrogen bonds to the fluorine atom of HF and also interact with each other.

Theoretical investigations using ab initio and density functional theory (DFT) methods have elucidated the energetics and geometries of these interactions. researchgate.net These studies reveal a significant charge transfer from the water molecules to the hydrogen fluoride molecule upon complexation, which strengthens the hydrogen bonds. The F-H covalent bond in the HF molecule is also observed to elongate upon hydration, a hallmark of strong hydrogen bonding.

Table 1: Calculated Properties of Hydrogen Bonds in HF-Water Complexes

Complex Interaction Energy (kcal/mol) H-Bond Length (Å) F-H Covalent Bond Elongation (Å)
HF-H₂O ~8-10 ~1.7-1.8 ~0.02-0.03

Note: The values presented are approximate and can vary depending on the theoretical method and basis set used in the calculations.

A comparative analysis of hydrogen bonding in HF-water systems with other associated fluids, such as pure water or pure hydrogen fluoride, highlights the unique characteristics of the HF-water interaction.

HF vs. Water: While an individual HF···F hydrogen bond is stronger than an O-H···O hydrogen bond in water due to fluorine's higher electronegativity, water molecules have the advantage of being able to form up to four hydrogen bonds per molecule (two as a donor and two as an acceptor). askfilo.comquora.com In contrast, an HF molecule can only donate one hydrogen bond. This extensive hydrogen-bonding network in water is responsible for its unusually high boiling point compared to HF. youtube.com

HF-Water vs. Pure Components: In the HF-water dihydrate system, a cooperative effect is observed. The hydrogen bonds within the complex are often stronger than those in pure water or pure liquid HF. This cooperativity arises from the polarization of the molecules upon interaction. The HF molecule, being a very strong hydrogen bond donor, enhances the ability of the water molecules to participate in further hydrogen bonding. Theoretical studies on (HF)n clusters show that hydrogen bond cooperativity can contribute significantly to the stability of the cluster, with this effect being particularly pronounced in unidirectional hydrogen bond arrays. acs.org

Theoretical Descriptions of Non-Ideal Behavior Due to Molecular Aggregation

Gaseous hydrogen fluoride exhibits significant deviation from ideal gas behavior even at low pressures, a direct consequence of the strong tendency of HF molecules to form aggregates or clusters (e.g., dimers, hexamers) through hydrogen bonding. nih.gov This self-association is a prime example of non-ideal behavior driven by strong intermolecular forces.

In aqueous solutions, this molecular aggregation extends to the formation of various HF-water clusters. The formation of stable complexes like this compound represents a deviation from an ideal solution, where solute and solvent molecules would be randomly mixed. The specific, directional, and strong hydrogen bonds lead to the formation of ordered local structures.

Theoretical models used to describe this non-ideal behavior include:

Ab initio and DFT calculations: These quantum mechanical methods can be used to calculate the interaction energies and stable geometries of small clusters like HF·2H₂O. researchgate.netnih.gov By determining the stability of these aggregates, one can understand the energetic driving force for the non-ideal behavior.

Molecular Dynamics (MD) and Monte Carlo (MC) simulations: These computational techniques can simulate the behavior of a large number of HF and water molecules over time. nih.govucd.ie By employing accurate force fields or ab initio methods, these simulations can predict thermodynamic properties and radial distribution functions, which provide a detailed picture of the molecular-level structure and the extent of aggregation, directly illustrating the deviation from ideality. nih.govresearchgate.net

Statistical Associating Fluid Theory (SAFT): While not specifically detailed for this compound in the search results, SAFT and related approaches are powerful theoretical frameworks for modeling fluids that exhibit strong associative interactions like hydrogen bonding. These models explicitly account for the formation of molecular aggregates to predict the thermodynamic properties of non-ideal fluids.

The key takeaway from these theoretical approaches is that the non-ideal behavior of HF-water systems is fundamentally linked to the formation of specific, energetically favorable hydrogen-bonded clusters, with the dihydrate being a notable example.

Ionic Character and Polarity Considerations in HF-Water Complexes

The bond between hydrogen and fluorine in an isolated HF molecule is a highly polar covalent bond. chemistrylearner.combrainly.com Due to the large difference in electronegativity between fluorine (3.98) and hydrogen (2.20), the electron pair is significantly displaced towards the fluorine atom. chemistrylearner.com This creates a substantial partial negative charge (δ-) on the fluorine and a partial positive charge (δ+) on the hydrogen, resulting in a large dipole moment. nih.govbrainly.com While there is a significant degree of charge separation, the bond is not considered fully ionic because the electrons are still shared. brainly.com The ionic character of the H-F bond is estimated to be around 43%. nih.gov

When hydrogen fluoride is hydrated, as in the dihydrate complex, the polarity and ionic character are further influenced by the surrounding water molecules. The strong hydrogen bonds formed between HF and water involve charge transfer from the water molecules to the HF molecule. This interaction enhances the polarization of the H-F bond, increasing its ionic character.

Theoretical studies, such as those employing ab initio molecular dynamics, can map the electron density distribution within the HF·2H₂O complex. researchgate.net These studies show that the hydration of the fluoride ion is a key factor. The strong interaction between the negatively charged end of the HF dipole (the fluorine atom) and the hydrogen atoms of the water molecules helps to stabilize the charge separation. In solution, this can ultimately lead to the dissociation of HF into H₃O⁺ and F⁻ ions, though HF is considered a weak acid in dilute solutions precisely because the strong H-F bond is difficult to break. nih.gov

The electrostatic potential maps calculated for HF show a highly electropositive potential on the hydrogen atom and a less negative, more diffuse potential on the fluorine atom compared to the oxygen in water. nih.gov This makes HF an excellent hydrogen bond donor but a relatively poorer acceptor. nih.gov The presence of two water molecules in the dihydrate complex provides multiple sites for these strong donor-acceptor interactions, leading to a highly polar and intricately bonded molecular assembly.

Reaction Mechanisms and Chemical Behavior of Hydrated Hydrogen Fluoride

Role of Water in Influencing Hydrogen Fluoride (B91410) Reaction Pathways

Water plays a crucial role in mediating the chemical reactivity of hydrogen fluoride. It is not merely a passive solvent but an active participant that can alter reaction mechanisms and enhance reaction rates. This is particularly evident in processes such as the etching of silicon dioxide (SiO₂).

Mechanistic studies, particularly in the context of the vapor phase etching of silicon dioxide, have elucidated the critical role of water. Research has shown that water facilitates the etching process by providing a condensed solvent medium on the surface of the substrate. scilit.comallenpress.com In the absence of a sufficient partial pressure of water, the condensation of an HF-water film does not occur, and consequently, little to no etching is observed. allenpress.comaip.org This condensed layer effectively concentrates the reactants at the surface, which is a key factor in the enhancement of the etching rate. researchgate.net

Formation and Stability of Hydrogen Fluoride Dihydrate and Other Hydrates as Reaction Intermediates or Products

Hydrogen fluoride forms a series of hydrates with water, which can exist as stable compounds or as transient intermediates in chemical reactions. The phase diagram of the hydrogen fluoride-water system reveals the existence of several distinct hydrated species, including a monohydrate (HF·H₂O), a dihydrate (HF·2H₂O), and a tetrahydrate (HF·4H₂O). [1, 4 (phase diagram)]

This compound (HF·2H₂O) is a notable hydrate (B1144303) that melts incongruently at -78 °C. scilit.com This means that upon melting, it decomposes into the solid monohydrate (HF·H₂O) and a liquid solution with a higher concentration of HF. scilit.com In contrast, the monohydrate and tetrahydrate melt congruently, indicating they form a liquid of the same composition upon melting. scilit.com

Theoretical studies on small clusters of HF and water, represented as HF(H₂O)n, provide insight into the stability of these hydrated species at a molecular level. Molecular orbital studies have investigated the structures and stabilities of clusters where n ranges from 1 to 7. acs.orgresearchgate.net These calculations consistently show that for small cluster sizes, the non-proton-transferred structures, where the HF molecule remains intact, are the most stable. acs.orgresearchgate.net The stabilization energy from hydrogen bonding is significant, with the HF···H₂O complex being more stable than the HCl···H₂O complex. acs.org

The formation of hydrated species has been observed in the residues of chemical etching processes. For example, in the anhydrous hydrogen fluoride etching of doped silicon oxides, the byproducts found in the condensed layer on the surface are often hydrated. In the etching of borophosphosilicate glass (BPSG), the residue has been identified as a mixture of boric acid (B(OH)₃), phosphoric acid (H₃PO₄), and water. chemguide.co.uk

Interestingly, in the etching of borosilicate glass (BSG) under a higher HF flux, the primary residue product was identified as boron trifluoride dihydrate (BF₃·2H₂O). chemguide.co.uk This observation of a dihydrate species in the etching residue underscores the role of water in forming stable hydrated complexes as reaction products. The formation of this condensed, hydrated layer is believed to support the etching of the underlying silicon-oxygen matrix by concentrating the HF and water reactants near the surface. chemguide.co.uk

Influence of Hydration on the Acidity and Dissociation Equilibria of HF in Solution

Unlike other hydrogen halides such as HCl, HBr, and HI, which are strong acids in aqueous solution, hydrofluoric acid is considered a weak acid in dilute solutions. wikipedia.orgthoughtco.comdiphex.com This anomalous behavior is directly linked to the strong hydrogen bonding and hydration effects in the HF-water system.

In dilute aqueous solutions, hydrogen fluoride does not fully dissociate. Instead, spectroscopic evidence indicates the formation of a strongly hydrogen-bonded ion pair, H₃O⁺·F⁻. chemguide.co.ukwikipedia.org The strong attraction between the hydronium ion and the fluoride ion prevents the complete separation of charges, thus limiting the acidity. thoughtco.com The acid dissociation constant (pKa) for HF in water is approximately 3.17. wikipedia.orgthoughtco.com

The situation changes dramatically in concentrated solutions. The acidity of hydrofluoric acid increases significantly with concentration. wikipedia.orgthoughtco.com This is due to a process called homoassociation, where HF molecules react with fluoride ions to form polyatomic ions, most notably the bifluoride anion (HF₂⁻). wikipedia.orgthoughtco.com

Equation for Homoassociation: HF + F⁻ ⇌ HF₂⁻

Theoretical studies of HF(H₂O)n clusters have provided further insight into the dissociation process. These studies suggest that a significant number of water molecules are required to stabilize the separated ions. Calculations have shown that the dissociated (ion-pair) form of HF(H₂O)n clusters is less stable than the undissociated form for small 'n'. nih.govacs.org It is only with a larger number of solvating water molecules that proton transfer becomes energetically favorable. nih.govacs.orgresearchgate.netnih.gov This is in contrast to other hydrogen halides, which are predicted to dissociate in clusters with as few as four water molecules. nih.govacs.org

Parameter Value Significance
pKa (in dilute water)3.17 wikipedia.orgthoughtco.comIndicates weak acidity in dilute solutions.
H₀ (100% HF)~ -11 wikipedia.orgIndicates superacidic strength in the anhydrous state.

Kinetic Studies of Reactions Involving HF-Water Systems

Kinetic studies of reactions in HF-water systems highlight the influence of water concentration on reaction rates. In the saccharification of cellulose (B213188) using hydrogen fluoride, the presence of water has a notable effect. Studies have shown that increasing the water concentration in the HF solution slows down the reaction rate. msu.edu For example, reactions with 95% HF are completed within minutes, whereas with 80% HF, the reaction takes over an hour. msu.edu This suggests that the presence of water moderates the reactivity of HF in this process.

In the context of geological and materials science, the kinetics of the reaction of HF with alumino-silicates have also been investigated. The rate law for the primary reaction of HF on sand was found to be second order with respect to the HF concentration and independent of the HCl concentration. onepetro.org For clays (B1170129) and feldspars, the reaction was adequately described as being first order in HF concentration. onepetro.org These studies are crucial for understanding and modeling processes like acid stimulation of oil and gas wells.

Furthermore, kinetic investigations into the hydrolysis of uranyl fluoride in mixtures of water vapor and hydrogen fluoride have been conducted, providing data on the reaction rates in these complex systems. iaea.org Theoretical studies have also been performed to understand the kinetics of reactions between group IIB metals and HF, deriving expressions for the reaction rates. researchgate.net

Reaction System Effect of Water Kinetic Order (in HF) Reference
Cellulose SaccharificationIncreasing water concentration slows the reaction.Not specified msu.edu
HF on SandWater is a necessary component for the reaction.Second Order onepetro.org
HF on Clay/FeldsparWater is a necessary component for the reaction.First Order onepetro.org

Cryogenic and Low Temperature Studies of Hydrated Hydrogen Fluoride

Cryogenic Isolation and Spectroscopic Characterization of HF-Water Complexes

The study of hydrogen fluoride-water complexes at low temperatures provides critical insights into hydrogen bonding and atmospheric chemistry. Cryogenic isolation techniques, such as matrix isolation, are employed to trap and stabilize these transient species for spectroscopic analysis. In this method, a mixture of hydrogen fluoride (B91410) (HF), water (H₂O), and a noble gas (like argon) is deposited onto a cold surface, allowing for the formation and characterization of small, well-defined clusters such as HF-H₂O, (HF)₂, and larger aggregates. acs.orgruhr-uni-bochum.de

Fourier Transform Infrared (FTIR) spectroscopy is a primary tool for characterizing these isolated complexes. acs.org The formation of a hydrogen bond between HF and H₂O leads to significant and predictable shifts in their vibrational frequencies. For the H₂O–HF complex, the HF stretching mode (ν₁) experiences a substantial red shift of about 350 cm⁻¹ compared to the HF monomer, indicating a weakening of the H-F bond upon complexation. pnnl.gov Concurrently, the vibrational modes of the water molecule are also affected. Computational studies and experimental data from techniques like anion photoelectron spectroscopy provide further details on the structures and energetics of these complexes. researchgate.netchemrxiv.org For instance, the H₂O-HF complex is known to have a pyramidal global minimum structure with Cₛ symmetry. chemrxiv.org

The interactions are not limited to 1:1 complexes. Larger clusters, including those involving multiple water molecules like hydrogen fluoride dihydrate (HF·(H₂O)₂), are also formed and studied. Theoretical calculations are essential for assigning the complex vibrational spectra of these larger clusters, which can exhibit multiple stable isomers. researchgate.net The study of these complexes is crucial for accurately quantifying atmospheric hydrogen fluoride, as its association with water vapor alters its optical absorption properties. pnnl.gov

Table 1: Experimental and Calculated Vibrational Frequencies (cm⁻¹) for HF-Water Complexes

This table is interactive. Click on the headers to sort the data.

Complex Mode Experimental Frequency (cm⁻¹) Calculated Frequency (cm⁻¹) Frequency Shift (Δν) (cm⁻¹) Reference
HF (monomer) HF stretch ~3961 - - pnnl.gov
H₂O-HF HF stretch (ν₁) 3608 - -353 pnnl.gov
H₂O-HF Out-of-plane bend (νβ(o)) 145 ± 50 - - chemrxiv.org
H₂O-HF In-plane bend (νβ(i)) 170 ± 50 - - chemrxiv.org
H₂O-HF Intermolecular stretch (νσ) 180 ± 30 - - chemrxiv.org
F⁻·HF HF stretch - 2956 -1242 researchgate.net

Low-Temperature Effects on Hydrogen Bonding Networks in Hydrated HF

Low temperatures have a profound effect on the hydrogen bonding networks within hydrated hydrogen fluoride clusters. As the temperature decreases, the strength and ordering of hydrogen bonds generally increase, leading to more stable and structured aggregates. arxiv.org This increased stability is a consequence of reduced thermal energy, which would otherwise disrupt the relatively weak hydrogen bonds. arxiv.org

One of the most significant low-temperature effects is on the acidic properties of hydrogen fluoride in water clusters. Density Functional Theory (DFT) studies on the dissociation of HF in a cluster with seven water molecules, HF(H₂O)₇, reveal that the dissociation constant (Kₐ) is highly dependent on temperature. researchgate.net As the temperature is lowered, the equilibrium shifts towards the ionized state (H₃O⁺ and F⁻ within the cluster), indicating that hydrogen fluoride behaves as a stronger acid at lower temperatures. researchgate.net This phenomenon is attributed to hydrogen bond cooperativity, where the interactions within the cluster stabilize the separated charge of the ion pair. researchgate.net

The strengthening of hydrogen bonds at low temperatures is also reflected in spectroscopic data. The red shift observed in the O-H and H-F stretching frequencies upon complexation becomes more pronounced, correlating with stronger hydrogen bond interactions. arxiv.org The structure of liquid water itself is dominated by a tetrahedrally coordinated hydrogen-bonded network at low temperatures, and the introduction of HF molecules perturbs this network, forming new, cooperative bonding arrangements. arxiv.orglibretexts.org The significant energy required to break the strong hydrogen bonds between HF and H₂O molecules is a key factor in the properties of these mixtures. libretexts.org

Surface Interactions and Adsorption Phenomena of HF in the Presence of Water at Cryogenic Conditions

The interaction of gaseous hydrogen fluoride and water on various surfaces at cryogenic temperatures is a critical area of study with applications in materials science and semiconductor manufacturing. aip.orgacs.org When HF and H₂O are co-adsorbed on a surface at low temperatures, they form complex hydrogen-bonded films.

Studies on the adsorption of HF onto amorphous solid water (ASW) films at 50 K show the formation of a strong, broad absorbance continuum in reflection-absorption infrared spectra (RAIRS), indicating significant interaction and likely ionization within the film. dntb.gov.ua This suggests that even at cryogenic temperatures, HF can react with or be solvated by the solid water matrix.

In the context of semiconductor etching, cryogenic processes utilize the physisorption of reactants like HF on surfaces. researchgate.net Research on silicon dioxide (SiO₂) films at -60 °C has shown that exposure to plasmas containing HF results in a significant increase in surface electrical conductivity. aip.orgresearchgate.net This effect is attributed to the co-adsorption of HF (or its compounds) and water molecules on the surface. aip.orgresearchgate.netresearchgate.net The water can originate from the reactor environment or as a byproduct of the etching reaction itself. aip.org In-situ X-ray photoelectron spectroscopy (XPS) confirmed the presence of both HF and H₂O on the SiO₂ surface at these low temperatures. aip.org

Similarly, cryogenic atomic layer etching (ALE) of silicon nitride (SiN) uses sequential dosing of HF and plasma exposure. acs.org In-situ attenuated total reflectance Fourier transform infrared spectroscopy (ATR-FTIR) revealed that the HF dose step at low temperatures leads to the formation of a surface-adsorbed layer containing ammonium (B1175870) fluorosilicate. acs.org The stability of this adsorbed layer increases at lower temperatures, which affects the etching rate. acs.org These findings highlight how the interplay between HF and water on surfaces at cryogenic conditions can be precisely controlled to enable advanced materials processing.

Synthesis and Experimental Generation of Hydrated Hydrogen Fluoride Species

Laboratory-Scale Preparation and Controlled Formation of HF-Water Mixtures and Specific Clusters

The preparation of mixtures containing hydrogen fluoride (B91410) (HF) and water to form specific clusters is a foundational step for their study. In the laboratory, these mixtures can be generated in both the vapor and liquid phases under controlled conditions.

One approach involves the direct mixing of anhydrous hydrogen fluoride and water in the vapor phase within a contained environment, such as a temperature-regulated gas cell. pnnl.gov Researchers introduce precisely measured quantities of anhydrous HF and a prepared mixture of water vapor and a carrier gas like nitrogen into the cell. pnnl.gov The initial partial pressures of the gases are accurately measured using capacitance manometers. pnnl.gov This method allows for the study of gas-phase equilibria and the formation of complexes like the H₂O-HF cluster. pnnl.gov

Another method involves exploratory work with liquid hydrogen fluoride. In these experiments, liquid HF is maintained at low temperatures, often around that of dry ice, in beakers made of resistant materials like aluminum phosphate (B84403) glass. dtic.mil Small, controlled amounts of a solute, in this case water, are added to the liquid HF with stirring to observe the formation of solid compounds, which would indicate the formation of hydrates. dtic.mil

Computational studies supplement these experimental preparations by modeling the structures and energetics of (HF)n clusters and various clusters of HF with H₂O. nih.gov These high-level ab initio quantum chemical investigations provide insights into the favored geometries and intermolecular interactions, explaining why interacting HF molecules often favor non-linear arrangements. nih.gov This theoretical groundwork is essential for interpreting experimental observations and understanding the self-association properties that lead to cluster formation. acs.org

Techniques for Controlled Hydration of Anhydrous Hydrogen Fluoride for Research Purposes

For research purposes, the controlled hydration of anhydrous hydrogen fluoride is paramount to studying the kinetics and thermodynamics of hydrate (B1144303) formation.

A key technique involves using a temperature-regulated gas cell connected to a Fourier transform spectrometer. pnnl.gov In this setup, a controlled amount of anhydrous hydrogen fluoride is first introduced into the cell. Subsequently, a prepared mixture of water vapor and nitrogen is added. pnnl.gov Infrared spectroscopy is then used to monitor the decrease of specific ro-vibrational absorbance lines of both HF and H₂O over time. pnnl.gov This allows for the measurement of the equilibrium constant for the formation of the H₂O-HF complex. pnnl.gov

Another advanced method to measure the rate of HF hydration involves isotopic labeling. The rate of formation of deuterium (B1214612) fluoride (DF) is monitored in a reaction between hydrogen fluoride and heavy water (D₂O): osti.gov

HF + D₂O ⇌ DF + HDO osti.gov

This reaction is followed to determine the association or hydration rate. osti.gov The tendency of HF to hydrate in the vapor phase is significant, as both HF and H₂O are highly polar and tend to associate. osti.gov The observation that the presence of HF vapor can lower the dew point of water vapor strongly indicates that hydration occurs readily in the gas phase, forming nucleation sites for condensation. osti.gov

Control over the water content in hydrogen fluoride is also a subject of study, with methods developed to produce highly purified anhydrous hydrogen fluoride by removing water. One such method involves reacting crude anhydrous HF with carbonyl fluoride (COF₂). The net reaction, H₂O + COF₂ → CO₂ + 2HF, eliminates water while producing additional HF. google.com Understanding these dehydration techniques provides insight into the precise control needed for controlled hydration experiments.

Experimental Evidence and Methods for Observing Specific Hydrate Stoichiometries (e.g., Dihydrate)

Experimental evidence for the formation of specific hydrogen fluoride hydrate stoichiometries comes from both classical thermodynamic measurements and modern spectroscopic techniques.

The freezing point diagram of the hydrogen fluoride-water system provides strong evidence for the existence of stable, solid-phase hydrates. osti.gov The diagram for HF/H₂O mixtures shows distinct maxima in the freezing point curve, which are characteristic of the formation of stable compounds. wikipedia.org One such confirmed compound is the monohydrate, HF·H₂O, which has a melting point of -40 °C. wikipedia.org While the diagram indicates the formation of multiple stoichiometric hydrates in the solid state, the monohydrate is well-documented. osti.govwikipedia.org

In the vapor phase, spectroscopic methods are essential for observing and characterizing hydrate clusters. Fourier transform infrared (FTIR) spectroscopy is a primary tool. By recording spectra at high resolution, researchers can observe the vibrational modes of the clusters. pnnl.gov A significant challenge is the presence of numerous water absorption lines that can obscure the signals from the HF-water clusters. Advanced techniques involve carefully fitting and subtracting the known spectral lines of water to reveal a "clean" view of the cluster's vibrational bands, such as the ν₁(HF) stretch band of the H₂O–HF complex. pnnl.gov

The table below summarizes the experimental methods used to study and identify hydrogen fluoride hydrates.

Experimental MethodPhaseInformation ObtainedReference(s)
Freezing Point Diagram Analysis Liquid/SolidIdentification of stable solid hydrate stoichiometries (e.g., HF·H₂O) based on melting point maxima. osti.govwikipedia.org
Fourier Transform Infrared (FTIR) Spectroscopy GasObservation of vibrational modes of HF-water clusters; determination of equilibrium constants for cluster formation. pnnl.gov
Isotopic Labeling Studies (e.g., with D₂O) GasMeasurement of hydration rates by tracking the formation of isotopic species like DF. osti.gov
Nuclear Magnetic Resonance (NMR) Spectroscopy LiquidDetermination of proton exchange rates, providing insight into the dynamic nature of species in solution. osti.gov

These methods collectively provide a comprehensive picture of the formation, stoichiometry, and dynamics of hydrogen fluoride hydrates, from stable solid compounds to transient clusters in the gas phase.

Emerging Research Directions and Future Outlook for Hydrogen Fluoride Dihydrate Studies

Integration of Advanced Theoretical and Experimental Methodologies for Comprehensive Understanding

A deeper and more comprehensive understanding of hydrogen fluoride (B91410) dihydrate will be achieved through the synergistic integration of advanced theoretical and experimental methodologies. While theoretical studies have provided significant insights into the structures and energetics of small hydrogen fluoride-water clusters, experimental validation and characterization remain crucial. nih.govacs.orgnih.gov

Theoretical Advancements: Future theoretical work will likely move beyond static quantum chemical calculations to more dynamic and complex models. The use of ab initio molecular dynamics (AIMD) simulations will be instrumental in exploring the dynamic fluctuations and proton transfer events within the HF·2H₂O system. nih.gov Furthermore, the development of more accurate and sophisticated molecular-mechanics models, calibrated against high-level quantum chemical data, will enable the simulation of larger systems and longer timescales, providing insights into the behavior of hydrogen fluoride dihydrate in different environments. nih.govacs.org Advanced analysis tools, such as the Non-Covalent Interaction (NCI) index and the Quantum Theory of Atoms in Molecules (QTAIM), will be increasingly employed to visualize and quantify the intricate hydrogen bonding networks. numberanalytics.com

Experimental Innovations: On the experimental front, advanced spectroscopic techniques will play a pivotal role. High-resolution infrared (IR) and Raman spectroscopy, particularly in the gas phase and in matrix isolation studies, will continue to be essential for probing the vibrational modes of the HF·2H₂O cluster and its deuterated analogues. dtic.milresearchgate.netpnnl.gov The application of ultrafast spectroscopy techniques could provide real-time information on the dynamics of hydrogen bond formation and breaking. numberanalytics.com X-ray and neutron diffraction studies, especially on co-crystallized systems, will be critical for determining the precise crystal structure and the positions of hydrogen atoms, which are often difficult to locate with X-ray diffraction alone. rsc.orgacs.org

The following table summarizes the key advanced methodologies and their expected contributions to the study of this compound:

MethodologyExpected Contribution
Theoretical
Ab Initio Molecular Dynamics (AIMD)Elucidation of dynamic properties, proton transfer mechanisms, and structural fluctuations. nih.gov
Advanced Molecular Mechanics (MM) ModelsSimulation of larger systems and longer timescales, study of HF·2H₂O in various media. nih.govacs.org
Quantum Theory of Atoms in Molecules (QTAIM)Quantitative analysis and visualization of hydrogen bonding interactions. numberanalytics.com
Experimental
High-Resolution IR/Raman SpectroscopyDetailed characterization of vibrational modes and intermolecular interactions. dtic.milresearchgate.netpnnl.gov
Ultrafast SpectroscopyReal-time observation of hydrogen bond dynamics. numberanalytics.com
Neutron DiffractionPrecise determination of hydrogen atom positions in the crystal lattice. rsc.orgacs.org
X-ray CrystallographyDetermination of the overall crystal structure and heavy atom positions. numberanalytics.com

Exploration of Higher-Order Hydrates and Complex Hydrogen Bonding Networks

While this compound serves as a fundamental model system, understanding its behavior within a broader context requires the exploration of higher-order hydrates (HF·nH₂O, where n > 2) and the complex hydrogen bonding networks they form. Theoretical studies have already begun to investigate the structures and stabilities of larger hydrogen fluoride-water clusters, revealing the cooperative nature of hydrogen bonding in these systems. researchgate.netacs.org

Future research will aim to experimentally synthesize and characterize these higher-order hydrates. This will likely involve techniques such as co-crystallization at low temperatures and spectroscopic analysis of jet-cooled molecular beams. The study of these larger clusters is essential for bridging the gap between the properties of isolated small clusters and the behavior of hydrogen fluoride in bulk aqueous solutions. pnas.org

Unraveling the Role of Hydration in Novel HF-Mediated Processes and Applications

A significant frontier in hydrogen fluoride research is to unravel the precise role of hydration in various chemical processes and to leverage this understanding for novel applications. Hydrogen fluoride is a widely used industrial chemical, serving as a catalyst, a fluorinating agent, and a solvent. frontiersin.orgmicrolit.comamericanchemistry.comacsgcipr.org The presence of water, even in small amounts, can dramatically alter its properties and reactivity.

Catalysis: In catalysis, particularly in alkylation processes in the petrochemical industry, the acidity of hydrogen fluoride is a key factor. wikipedia.org The hydration state of HF can influence its effective acidity. Future research will likely focus on how specific hydrates of HF, including the dihydrate, participate in catalytic cycles. Understanding the interaction between hydrated HF species and organic substrates at a molecular level could lead to the development of more efficient and selective catalysts. acs.orgwiley.com

Materials Science: The controlled hydration of hydrogen fluoride is also relevant in materials synthesis. For instance, hydrated fluorides are used as precursors for the synthesis of mixed metal oxyfluorides with applications in electrocatalysis. academie-sciences.fr The degree of hydration can influence the structure and properties of the final material. Future studies may explore the use of specific hydrogen fluoride hydrates as structure-directing agents or as reactants in the synthesis of novel inorganic and organic-inorganic hybrid materials.

Fluorination Reactions: In organic synthesis, anhydrous hydrogen fluoride is a powerful fluorinating agent. However, its high reactivity and hazardous nature pose significant challenges. acsgcipr.orgorgsyn.org The use of HF-amine complexes, which are essentially partially hydrated forms of HF, offers a safer alternative. acsgcipr.org A deeper understanding of the structure and reactivity of different hydrogen fluoride hydrates could lead to the design of new, tunable fluorinating reagents with controlled reactivity and selectivity.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.